

# Receptor binding affinity studies of 2,5-Dimethoxy-4-methylphenethylamine.

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## Compound of Interest

Compound Name:	2,5-Dimethoxy-4-methylphenethylamine hydrochloride
CAS No.:	25505-65-1
Cat. No.:	B027185

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## Executive Summary

This technical guide provides a comprehensive analysis of the receptor binding profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), a classical psychedelic phenethylamine. Unlike its halogenated homologs (e.g., 2C-B, 2C-I), 2C-D possesses a methyl group at the 4-position, resulting in a distinct pharmacological profile characterized by lower potency and a unique binding affinity ratio between 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors.

This document details the specific binding affinities (

), elucidates the structure-activity relationships (SAR) governing its interaction with the orthosteric binding site, and provides a validated, step-by-step protocol for conducting radioligand competition assays to verify these values in a laboratory setting.

## Pharmacological Profile & Mechanism of Action

2C-D acts primarily as a partial agonist at the serotonin 5-HT<sub>2A</sub> receptor, the primary target for psychedelic activity. However, its affinity profile is not exclusive to this subtype.

## Receptor Binding Affinity Data

The following data summarizes the inhibition constants (

) for 2C-D at key serotonergic sites. Lower

values indicate higher affinity. Note the slight selectivity for the 5-HT2C subtype over 5-HT2A in terms of pure affinity, a trait shared with several simple phenethylamines, though functional potency (

) often favors 5-HT2A signaling in behavioral models.

Table 1: Binding Affinity Profile of 2C-D (Human Receptors)

Receptor Target	Ligand Type	Value (nM)	Selectivity Note	Reference
5-HT2A	Agonist/Antagonist	23.9	Primary Psychedelic Target	[Rickli et al., 2015]
5-HT2C	Agonist	12.7	High Affinity (Possible Sedation/Anxiety modulation)	[Rickli et al., 2015]
5-HT1A	Agonist	> 1,000	Low/Negligible Affinity	[Ray, 2010]
D2 (Dopamine)	Antagonist	> 10,000	Insignificant Interaction	[Ray, 2010]
TAAR1	Agonist	~800	Moderate Affinity (Trace Amine)	[Rickli et al., 2015]

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*Technical Insight: The affinity of 2C-D for 5-HT<sub>2A</sub> (*

nM) is roughly an order of magnitude lower than that of its N-benzyl derivative, 25D-NBOMe (

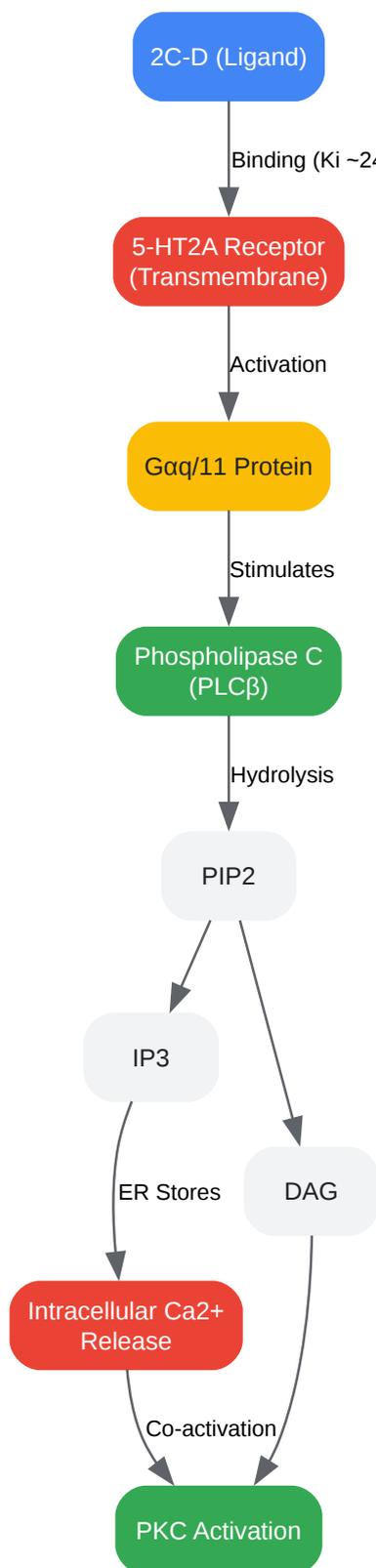
nM).[1] This highlights the critical role of the N-benzyl "hydrophobic pocket" interaction in super-potent agonists, which 2C-D lacks.

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## Signal Transduction Pathway

Upon binding to the 5-HT<sub>2A</sub> receptor, 2C-D stabilizes the active conformation of the G-protein coupled receptor (GPCR), preferentially coupling to the

protein. This initiates the canonical Phospholipase C (PLC) cascade.



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Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

## Structure-Activity Relationships (SAR)

The binding affinity of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

- **Steric Bulk:** The 4-methyl group in 2C-D is relatively small compared to the bromine in 2C-B or the ethyl in 2C-E.
  - **Observation:** Affinity generally correlates with the lipophilicity and optimal steric filling of the receptor's hydrophobic pocket (Residue F340 in 5-HT<sub>2A</sub>).
  - **Result:** The methyl group provides insufficient hydrophobic interaction compared to the bromo- or ethyl- substituents, resulting in higher (lower affinity) for 2C-D compared to 2C-B (nM).
- **Methoxy Orientation:** The 2,5-dimethoxy pattern is non-negotiable for high affinity. Removal of either methoxy group leads to a drastic loss of potency (10-100 fold reduction).

## Experimental Protocol: Radioligand Binding Assay

**Objective:** Determine the

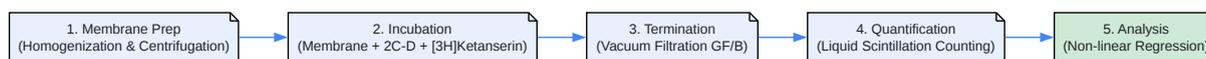
of 2C-D at the 5-HT<sub>2A</sub> receptor via competitive displacement of

-Ketanserin.

**Prerequisites:**

- **Source Tissue:** HEK293 cells stably expressing human 5-HT<sub>2A</sub> receptors (or rat frontal cortex homogenate).
- **Radioligand:**  
-Ketanserin (Specific Activity: 60-80 Ci/mmol). Note: Ketanserin is an antagonist; this assay measures affinity for the antagonist-preferring state, which is standard for screening.
- **Test Compound:** 2C-D HCl (dissolved in DMSO, serial dilutions).

## Workflow Diagram



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Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

## Detailed Methodology

### Step 1: Membrane Preparation

- Harvest HEK293-5HT2A cells in ice-cold PBS.
- Homogenize using a Polytron in Lysis Buffer (50 mM Tris-HCl, pH 7.4).
- Centrifuge at 20,000 x g for 20 minutes at 4°C.
- Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 4 mM , 0.1% Ascorbic Acid). Ascorbic acid prevents oxidation of phenethylamines.

### Step 2: Competitive Binding Incubation

- Prepare 96-well plates.
- Total Binding (TB): Add 50 µL Membrane + 50 µL -Ketanserin (Final conc. 1 nM) + 50 µL Assay Buffer.
- Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL -Ketanserin + 50 µL Mianserin (10 µM excess).
- Experimental (2C-D): Add 50 µL Membrane + 50 µL -Ketanserin + 50 µL 2C-D (Concentration range to

).

- Incubate for 60 minutes at 37°C to reach equilibrium.

### Step 3: Filtration & Counting

- Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Critical: PEI reduces non-specific binding of the radioligand to the filter.<sup>[2]</sup>
- Harvest plates using a vacuum manifold (e.g., Brandel harvester).

- Wash filters

with ice-cold Tris-HCl buffer.

- Dry filters and add liquid scintillation cocktail.
- Count radioactivity (CPM) using a beta-counter.

### Step 4: Data Analysis

- Calculate Specific Binding:

.

- Plot % Specific Binding vs. Log[2C-D].
- Fit data to a one-site competition model to determine

.

- Calculate

using the Cheng-Prusoff Equation:

Where

is radioligand concentration and

is the dissociation constant of

-Ketanserin.

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